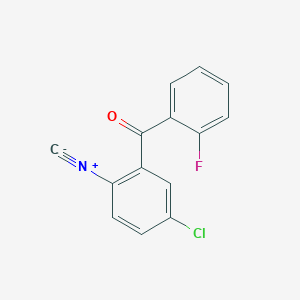

2-Isocyano-5-chloro-2'-fluorobenzophenone

Description

BenchChem offers high-quality 2-Isocyano-5-chloro-2'-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyano-5-chloro-2'-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-chloro-2-isocyanophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXYSVLBMLBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374785 | |

| Record name | 2-Isocyano-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-91-7 | |

| Record name | 2-Isocyano-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Isonitrile-Functionalized Benzophenone Scaffolds for Drug Discovery

Introduction: A Strategic Union of Photoreactivity and Synthetic Versatility

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. The benzophenone core is a well-established and ubiquitous structure, valued not only for its presence in numerous natural products and approved drugs but also for its unique photochemical properties.[1][2] Concurrently, the isonitrile functional group, with its distinct electronic character, serves as a powerful tool for rapid and efficient molecular diversification, primarily through its application in multicomponent reactions (MCRs).[3][4]

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of isonitrile-functionalized benzophenone scaffolds. We will explore the synergistic potential of combining the benzophenone moiety—a proven photophore and structural anchor—with the synthetic versatility of the isonitrile group.[5][6] This union creates a powerful platform for generating diverse chemical libraries and for identifying novel biological targets through photoaffinity labeling, thereby accelerating the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds in their discovery efforts.

Chapter 1: The Benzophenone Core: More Than a Structural Motif

The benzophenone scaffold is a diaryl ketone that serves two primary roles in drug discovery. Firstly, it is a "privileged scaffold," appearing in a multitude of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Secondly, and perhaps more strategically, it is an exceptional photoaffinity label.[5]

Photophysical Properties and Mechanism of Action

Upon excitation with UV-A light (typically around 350-360 nm), the benzophenone carbonyl group undergoes an n→π* transition to form a reactive triplet biradical.[7] This excited state is notable for its ability to abstract a hydrogen atom from adjacent C-H bonds, even relatively unreactive ones, to form a stable covalent C-C bond.[7][8] This process is highly efficient and can occur in aqueous environments, making benzophenone an ideal photophore for irreversibly labeling biological targets like proteins and enzymes.[8][9] The stability of benzophenones in ambient light and their activation at wavelengths that minimize protein damage are significant practical advantages.[8]

Impact of Substitution on Photophysical Properties

The substitution pattern on the benzophenone phenyl rings can significantly influence its photophysical properties, such as the wavelength of maximum absorption (λmax) and triplet state lifetime (τT).[10][11][12] Understanding these effects is crucial for designing effective photo-probes.

| Compound | Substituent (para-position) | λmax (nm) | ε (M⁻¹cm⁻¹) | Φp | τT (µs) | Solvent |

| Benzophenone (BP) | -H | 338 | 130 | 0.9 | 5-10 | Acetonitrile |

| 4-Methylbenzophenone | -CH₃ | 340 | 150 | 0.85 | 7 | Acetonitrile |

| 4-Methoxybenzophenone | -OCH₃ | 330 | 160 | 0.7 | 15 | Acetonitrile |

| 4-Chlorobenzophenone | -Cl | 342 | 140 | 0.88 | 3 | Acetonitrile |

| Table 1: Comparative photophysical data for selected para-substituted benzophenones. Data adapted from BenchChem.[10] |

Chapter 2: The Isonitrile: A Gateway to Molecular Diversity

The isonitrile (or isocyanide) functional group (-N≡C) is a unique and highly versatile functional group in organic synthesis.[6] Its electronic structure, featuring a formally divalent carbon, allows it to act as both a nucleophile and, upon activation, an electrophile.[13] This dual reactivity is the cornerstone of its utility in isocyanide-based multicomponent reactions (IMCRs), which enable the rapid assembly of complex molecules from simple starting materials in a single step.[4][14]

IMCRs are exceptionally valuable in drug discovery for several reasons:

-

Atom Economy: Most or all atoms from the reactants are incorporated into the final product, minimizing waste.[14]

-

Convergence: Complex molecules are built in a single, efficient step.[13]

-

Diversity: By simply varying the starting components, vast libraries of structurally diverse compounds can be generated for screening.[4][15]

The two most prominent IMCRs are the Passerini and Ugi reactions.

Chapter 3: Convergent Synthesis via Multicomponent Reactions

The fusion of benzophenone and isonitrile functionalities is most elegantly achieved using IMCRs, where a benzophenone derivative serves as the ketone component. This approach allows for the one-pot construction of a complex scaffold that embeds the photophore and provides a handle for further diversification.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isonitrile to produce a bis-amide product.[15] This reaction is known for its speed, high yields, and tolerance of a wide variety of functional groups.[16][17] When a benzophenone derivative is used as the ketone, the resulting scaffold incorporates the benzophenone core directly into a peptide-like backbone.

The mechanism proceeds through the initial formation of an imine from the benzophenone and the amine.[15] This imine is then activated by the carboxylic acid and attacked by the nucleophilic isonitrile, forming a highly reactive nitrilium intermediate.[18] This intermediate is trapped by the carboxylate, and a final, irreversible Mumm rearrangement yields the stable bis-amide product.[15]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, one of the first MCRs discovered, involves a ketone, a carboxylic acid, and an isonitrile.[19][20] It yields an α-acyloxy amide, a valuable structural motif in its own right.[21][22][23] The reaction mechanism is believed to proceed through a cyclic transition state involving all three components, particularly in aprotic solvents.[19][23]

Representative Experimental Protocol: Ugi Synthesis

This protocol describes a general procedure for the synthesis of an isonitrile-functionalized benzophenone scaffold via the Ugi reaction.

Materials:

-

4-Hydroxybenzophenone (1.0 eq)

-

Benzylamine (1.0 eq)

-

Acetic Acid (1.0 eq)

-

tert-Butyl isocyanide (1.1 eq)

-

Methanol (as solvent, ~0.5 M concentration of reactants)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Equipment:

-

Round-bottom flask with stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Rotary evaporator

-

Separatory funnel

-

Flash chromatography system

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzophenone (1.0 eq) and methanol. Stir until dissolved.

-

Sequentially add benzylamine (1.0 eq) and acetic acid (1.0 eq) via syringe. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add tert-butyl isocyanide (1.1 eq) dropwise to the stirring solution. The reaction is often exothermic.

-

Allow the reaction to stir at room temperature for 24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure bis-amide product.

Chapter 4: Spectroscopic and Structural Characterization

Confirming the successful synthesis and purity of the target scaffold is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous characterization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method for confirming the presence of the isonitrile group. The N≡C stretch appears as a sharp, strong absorption band in the region of 2100-2150 cm⁻¹.[24] The presence of two amide carbonyl (C=O) stretches around 1640-1680 cm⁻¹ and the benzophenone carbonyl around 1660 cm⁻¹ are also key indicators.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The aromatic protons of the benzophenone rings and other substituents will be visible in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the isonitrile carbon is typically found around 155-160 ppm, while the various carbonyl carbons appear between 165-200 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio (m/z).

| Technique | Key Feature | Expected Range / Observation |

| FTIR | Isonitrile (N≡C) Stretch | 2100 - 2150 cm⁻¹ (sharp, strong) |

| Amide C=O Stretch | ~1650 cm⁻¹ (strong) | |

| Benzophenone C=O Stretch | ~1660 cm⁻¹ (strong) | |

| ¹³C NMR | Isonitrile Carbon (-NC ) | 155 - 160 ppm |

| Amide Carbons (-C =O) | 165 - 175 ppm | |

| Benzophenone Carbon (-C =O) | ~195 ppm | |

| HRMS | Molecular Ion Peak [M+H]⁺ | Matches calculated exact mass to < 5 ppm |

| Table 2: Summary of key spectroscopic data for characterization. |

Chapter 5: Core Applications in the Drug Discovery Workflow

The dual-functionality of the isonitrile-benzophenone scaffold enables its application at distinct stages of the drug discovery process, from library synthesis to target identification.

Combinatorial Library Synthesis

The primary application is in the rapid generation of compound libraries.[4] By utilizing the Ugi or Passerini reactions, hundreds to thousands of distinct compounds can be synthesized by simply varying the amine, carboxylic acid, and isonitrile inputs while keeping the benzophenone core constant. This allows for a broad exploration of chemical space around the core scaffold, which is essential for structure-activity relationship (SAR) studies.[18]

Photoaffinity Labeling for Target Identification

Once a "hit" compound with desirable biological activity is identified from screening, the embedded benzophenone moiety can be used to uncover its molecular target. The active compound is incubated with a relevant biological system (e.g., cell lysate or whole cells), and then irradiated with UV light. The benzophenone will covalently cross-link the compound to its direct binding partner(s).[7] These covalently-linked complexes can then be isolated and the protein identified using proteomic techniques, such as mass spectrometry, providing invaluable insight into the compound's mechanism of action.[5]

Chapter 6: Protocol for Primary Biological Evaluation

The initial biological assessment of a new compound library often involves screening for cytotoxicity against various cell lines.[25][26] This helps to identify compounds with potential anticancer activity and provides a general measure of biological activity.[27] The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[28][29]

Detailed Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[28] The amount of formazan produced is proportional to the number of viable cells.[29]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[29]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds dissolved in DMSO (stock solutions).

-

MTT solution (5 mg/mL in PBS).

-

DMSO or solubilization buffer.

-

96-well cell culture plates.

-

Multi-channel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.[29]

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Results from cytotoxicity screening are typically presented in a table format for clear comparison.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| BZP-ISO-001 | MCF-7 (Breast Cancer) | 8.4 | 5.2 |

| BZP-ISO-001 | HEK293 (Normal) | 43.7 | - |

| BZP-ISO-002 | HeLa (Cervical Cancer) | 15.2 | 3.1 |

| BZP-ISO-002 | HEK293 (Normal) | 47.1 | - |

| Table 3: Example presentation of cytotoxicity data. Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.[29] |

Conclusion and Future Outlook

The strategic combination of the benzophenone photophore and the isonitrile functional group creates a powerful and versatile scaffold for drug discovery. The use of isocyanide-based multicomponent reactions provides an efficient and modular route to synthesize large, diverse libraries of compounds. The inherent photochemical properties of the benzophenone core offer a direct path from hit identification to target validation through photoaffinity labeling. This dual-purpose design streamlines the discovery pipeline, saving time and resources. As the need for novel chemical matter and a deeper understanding of drug mechanisms of action continues to grow, isonitrile-functionalized benzophenone scaffolds represent a compelling and highly adaptable platform for the next generation of therapeutic agents.

References

-

Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 12, 2026, from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Cytotoxicity Assays | Life Science Applications. (n.d.). Enzo Life Sciences. Retrieved February 12, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides and drugs. Photochemistry and Photobiology. Retrieved February 12, 2026, from [Link]

-

Sakamoto, S., et al. (2016). Benzophenone and its analogs bind to human glyoxalase 1. Bioorganic & Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. Retrieved February 12, 2026, from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Application of Isocyanide-Based Multicomponent Reactions. (2023). Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

-

Editorial: Isocyanide-Based Multicomponent Reactions. (2020). Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. Retrieved February 12, 2026, from [Link]

-

Spectroscopic investigation of isonitrile complexes of ferric and ferrous microperoxidase 8. (2005). Journal of Inorganic Biochemistry. Retrieved February 12, 2026, from [Link]

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. Retrieved February 12, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A. Retrieved February 12, 2026, from [Link]

-

Dorman, G., et al. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews. Retrieved February 12, 2026, from [Link]

-

Spectroscopic and structural characterization of three silaisocyanides. (n.d.). Harvard University. Retrieved February 12, 2026, from [Link]

-

Isocyanide-based multicomponent reactions based upon intramolecular nitrilium trapping. (2017). Scopus. Retrieved February 12, 2026, from [Link]

-

Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. Retrieved February 12, 2026, from [Link]

-

Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Bhasikuttan, A. C., et al. (2004). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A. Retrieved February 12, 2026, from [Link]

-

New Trends in Photobiology (Invited Review) Photosensitizing drugs containing the benzophenone chromophore. (1998). Scilit. Retrieved February 12, 2026, from [Link]

-

Isonitrile ligand properties as studied by He I/He II photoelectron spectroscopy. (2009). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. (2021). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Passerini reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes. (2023). Angewandte Chemie. Retrieved February 12, 2026, from [Link]

-

Synthesis and Characterization of Bidentate Isonitrile Iron Complexes. (2021). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Ugi reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products. (2022). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). MDPI. Retrieved February 12, 2026, from [Link]

-

The Passerini Reaction. (2005). Organic Reactions. Retrieved February 12, 2026, from [Link]

-

Passerini reaction. (2016). Slideshare. Retrieved February 12, 2026, from [Link]

-

Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (2015). Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Benzophenone scaffolds designed for use in the synthesis of clemastine/tamoxifen hybrids. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzophenone photoprobes for phosphoinositides, peptides and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. Ugi reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Passerini reaction - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. organicreactions.org [organicreactions.org]

- 22. Passerini reaction | PPTX [slideshare.net]

- 23. Passerini Reaction [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. opentrons.com [opentrons.com]

- 26. scielo.br [scielo.br]

- 27. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijprajournal.com [ijprajournal.com]

- 29. researchgate.net [researchgate.net]

2-Isocyano-5-chloro-2'-fluorobenzophenone molecular weight and formula

This technical guide provides an in-depth analysis of 2-Isocyano-5-chloro-2'-fluorobenzophenone , a specialized chemical intermediate critical for the convergent synthesis of imidazo[1,5-a][1,4]benzodiazepines, most notably the anesthetic Midazolam .

Executive Summary

2-Isocyano-5-chloro-2'-fluorobenzophenone (CAS: 730964-91-7) is a reactive isocyanide derivative of the classical benzodiazepine precursor, 2-amino-5-chloro-2'-fluorobenzophenone. Unlike its stable amino-precursor, this molecule features a divalent isocyano (-N≡C) carbon, making it a potent "C1" building block in multicomponent reactions (IMCRs). It is primarily utilized in advanced organic synthesis to construct the imidazole ring of Midazolam and related pharmacophores via high-efficiency cyclization pathways.

Key Chemical Identity Data

| Property | Specification |

| Chemical Name | 2-Isocyano-5-chloro-2'-fluorobenzophenone |

| CAS Registry Number | 730964-91-7 |

| Molecular Formula | C₁₄H₇ClFNO |

| Molecular Weight | 259.66 g/mol |

| Exact Mass | 259.0200 |

| Appearance | Off-white to pale yellow solid (typically prepared in situ or isolated at low temp) |

| Core Structure | Benzophenone scaffold with 2-isocyano, 5-chloro, and 2'-fluoro substitutions |

Structural Analysis & Physiochemical Properties

The molecule derives its reactivity from the isocyanide group attached to the benzophenone core.

-

Electronic Environment: The isocyanide carbon is formally divalent, possessing both nucleophilic and electrophilic character (alpha-addition reactivity).

-

Substituent Effects:

-

5-Chloro & 2'-Fluoro: These halogen atoms are essential for pharmacological activity (binding affinity to GABA_A receptors) but also influence the electronic density of the aromatic rings, affecting the rate of cyclization reactions. The 2'-fluoro group, in particular, exerts an electron-withdrawing inductive effect, slightly deactivating the B-ring but increasing the metabolic stability of the final drug product.

-

-

Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMF). Poorly soluble in water.

Synthetic Pathways[7][8][12]

A. Synthesis of the Isocyanide Intermediate

The synthesis of 2-Isocyano-5-chloro-2'-fluorobenzophenone is typically achieved via the dehydration of its formamide precursor. This transformation converts the stable amino group into the reactive isocyanide.

Protocol Overview:

-

Formylation: Reaction of 2-amino-5-chloro-2'-fluorobenzophenone with formic acid/acetic anhydride to yield the N-formyl derivative.

-

Dehydration: Treatment of the N-formyl intermediate with a dehydrating agent (Phosphorus Oxychloride (

) or Triphosgene) in the presence of a base (Triethylamine) to generate the isocyanide.

Graphviz Workflow: Synthesis Protocol

Caption: Step-wise conversion of the amino-benzophenone precursor to the isocyanide derivative via formylation and dehydration.

B. Application: Synthesis of Midazolam Analogues

The primary utility of this isocyanide is in the Ugi-type Multicomponent Reaction or specific cyclocondensations to form the imidazo[1,5-a][1,4]benzodiazepine core.

Mechanism: The isocyanide carbon reacts with an imine (formed from the benzophenone ketone and an external amine) and a carboxylic acid component. In the synthesis of Midazolam-type structures, this often involves a "convertible isocyanide" strategy or direct cyclization where the isocyanide carbon becomes C-1 or C-3 of the imidazole ring depending on the specific reagents used (e.g., reaction with aldehydes and ammonia).

Experimental Protocol: Preparation (In Situ)

Note: Isocyanides are potent odors and potentially toxic. All operations must be performed in a well-ventilated fume hood.

Reagents:

-

2-Formylamino-5-chloro-2'-fluorobenzophenone (1.0 eq)

-

Triphosgene (0.34 eq) or

(1.1 eq) -

Triethylamine (

) (3.0 eq) -

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Dissolution: Dissolve the formamide intermediate in anhydrous DCM under nitrogen atmosphere. Cool the solution to -78°C (or 0°C depending on dehydrating agent).

-

Activation: Add Triethylamine followed by the dropwise addition of

(or Triphosgene dissolved in DCM). -

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitoring by TLC should show the disappearance of the starting formamide.

-

Quench: Quench the reaction with saturated

solution. -

Isolation: Extract with DCM, wash with water and brine, dry over

, and concentrate. The crude isocyanide (distinctive odor) is often used directly in the next step without extensive purification to prevent degradation.

Handling, Stability & Safety

-

Odor: Isocyanides possess an extremely foul, penetrating odor. Double-gloving and treating glassware with bleach (to oxidize residual isocyanide to isocyanate/amine) is recommended.

-

Stability: The compound is sensitive to acid (hydrolysis back to formamide) and prolonged heat. Store at -20°C under inert gas if isolation is necessary.

-

Toxicity: Like many isocyanides, it should be treated as potentially toxic. Avoid inhalation.

References

-

ChemBK. (n.d.). 2-Isocyano-5-chloro-2'-fluorobenzophenone - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (2025).[1] 2-Amino-5-chloro-2'-fluorobenzophenone (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Synthesis of 1,4-Benzodiazepine Libraries via Isocyanide-Based MCRs

Executive Summary

The 1,4-benzodiazepine (BZD) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics, anticonvulsants, and antitumor agents. Traditional linear synthesis of BZDs is often labor-intensive and lacks the flexibility required for high-throughput library generation.[1]

This guide details the application of Isocyanide-based Multicomponent Reactions (IMCRs) —specifically the Ugi-Deprotection-Cyclization (UDC) strategy—to synthesize diverse 1,4-BZD libraries. By leveraging the convergent nature of the Ugi reaction, researchers can assemble four distinct points of diversity in a single pot, followed by a controlled cyclization step.[1] This protocol offers a self-validating, high-yield alternative to traditional methods, optimized for both solution-phase and automated synthesis.

Strategic Overview: The UDC Pathway

The core logic of this protocol relies on the Ugi-Deprotection-Cyclization (UDC) strategy.[1][2][3][4] Unlike standard Ugi reactions that produce linear peptoids, the UDC strategy utilizes a "bifunctional" input—typically an N-Boc-protected amino acid or amino aldehyde—which acts as a latent nucleophile.

Mechanistic Logic

-

Assembly (Ugi-4CR): The four components (Amine, Aldehyde, Isocyanide, Carboxylic Acid) condense to form a linear

-acylamino amide (Ugi adduct). -

Activation (Deprotection): Treatment with acid (TFA) removes the Boc protecting group, exposing a reactive primary amine.

-

Cyclization (Ring Closure): The newly liberated amine undergoes an intramolecular transamidation attack on the adjacent ester or amide carbonyl, closing the 7-membered diazepine ring.

Pathway Visualization

The following diagram illustrates the molecular logic flow from starting materials to the final BZD scaffold.

Figure 1: The Ugi-Deprotection-Cyclization (UDC) workflow for 1,4-benzodiazepine synthesis.

Detailed Experimental Protocol

Protocol A: Solution-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones

This protocol utilizes Boc-anthranilic acid (or substituted derivatives) as the bifunctional acid component. It is robust, scalable, and tolerates a wide range of steric bulk in the aldehyde component.

Reagents & Materials

-

Amine (

): Primary amines (e.g., benzylamine, aniline). -

Aldehyde (

): Aromatic or aliphatic aldehydes (e.g., benzaldehyde, isobutyraldehyde). -

Isocyanide (

): tert-Butyl isocyanide, cyclohexyl isocyanide, or convertible isocyanides. -

Acid (

): N-Boc-anthranilic acid (acts as the scaffold backbone). -

Solvents: Methanol (MeOH, anhydrous), 1,2-Dichloroethane (DCE), Trifluoroacetic acid (TFA).

Step-by-Step Methodology

1. Imine Formation (Pre-condensation)

-

In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 mmol, 1.0 equiv) in anhydrous MeOH (3 mL).

-

Add the Amine (1.0 mmol, 1.0 equiv).

-

Stir at room temperature (25 °C) for 30 minutes.

-

Expert Insight: Pre-formation of the imine reduces the formation of the Passerini side-product (reaction of aldehyde + isocyanide + acid without amine).

-

2. Ugi Reaction

-

Add N-Boc-anthranilic acid (1.0 mmol, 1.0 equiv) to the vial.

-

Immediately add the Isocyanide (1.0 mmol, 1.0 equiv).

-

Stir the mixture at room temperature for 24–48 hours.

-

Optimization: For sluggish reactions (bulky substrates), use Trifluoroethanol (TFE) instead of MeOH. TFE activates the imine via H-bonding, often doubling the reaction rate.

-

-

Monitoring: Monitor by TLC or LC-MS until the starting amine/aldehyde is consumed.

-

Workup: Evaporate the solvent under reduced pressure to obtain the crude linear Ugi adduct.

3. Deprotection & Cyclization (One-Pot)

-

Redissolve the crude Ugi adduct in 10% TFA in DCE (5 mL).

-

Stir at 40 °C for 12–24 hours.

-

Workup: Dilute with DCM (20 mL), wash with saturated NaHCO

(to neutralize TFA), then brine. Dry over Na -

Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Library Design & Data Analysis[7]

When designing a library, the choice of components dictates the physicochemical properties of the final BZD. The table below summarizes representative results using this protocol, highlighting the robustness across different steric and electronic profiles.

Table 1: Representative Library Synthesis Data (UDC Strategy)

| Entry | Amine ( | Aldehyde ( | Isocyanide ( | Acid Scaffold | Yield (2 Steps) | Notes |

| 1 | Benzylamine | Benzaldehyde | t-Butyl-NC | Boc-Anthranilic | 68% | High yield; standard reference. |

| 2 | 4-Cl-Aniline | Formaldehyde | Cyclohexyl-NC | Boc-Anthranilic | 52% | Aniline inputs react slower. |

| 3 | Benzylamine | Isobutyraldehyde | t-Butyl-NC | Boc-Anthranilic | 61% | Aliphatic aldehydes work well. |

| 4 | Benzylamine | Benzaldehyde | t-Butyl-NC | 5-Cl-Boc-Anthranilic | 58% | EWG on scaffold tolerated. |

| 5 | n-Butylamine | 2-Furaldehyde | Benzyl-NC | Boc-Glycine | 45% | Yields lower with flexible Boc-Glycine. |

-

Note on Entry 5: Using Boc-Glycine instead of Boc-Anthranilic acid yields 1,4-benzodiazepine-2,5-diones with a more flexible ring system, often requiring longer cyclization times.

Troubleshooting & Optimization Guide

Even with robust protocols, MCRs can be sensitive to concentration and solvent effects. Use this decision tree to resolve common issues.

Figure 2: Troubleshooting decision tree for Ugi-based BZD synthesis.

Expert Tips:

-

The "TFE Effect": If the Ugi step is slow (<30% conversion after 24h), switch the solvent from MeOH to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine intermediate and accelerates the reaction via hydrogen bonding.

-

Microwave Acceleration: The cyclization step (Step 3) can be rate-limiting. Microwave irradiation at 100 °C for 10–20 minutes in DCE/TFA often drives the reaction to completion without degradation.

-

Water Scavenging: For difficult imine formations (e.g., with anilines), add molecular sieves (4Å) during Step 1.

References

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

-

Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition. Link

-

Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012).[7] "Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds." Organic Letters. Link

-

Marcaccini, S., & Torroba, T. (2007). "The Use of the Ugi Four-Component Condensation." Nature Protocols. Link

-

Akritopoulou-Zanze, I. (2008). "Isocyanide-based multicomponent reactions in drug discovery." Current Opinion in Chemical Biology. Link

Sources

- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions [beilstein-journals.org]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Technical Support Center: Purification of Isocyano-Benzophenone Intermediates

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges presented by highly reactive intermediates like isocyano-benzophenones. Their inherent instability stems from the electrophilic nature of the isocyanate (-N=C=O) group, making them highly susceptible to nucleophilic attack and self-polymerization.[1][2][3] This guide is designed to provide practical, field-tested solutions to common purification issues, ensuring the integrity of your intermediates and the success of your synthetic campaigns.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of isocyano-benzophenone intermediates.

Question: My isocyano-benzophenone intermediate is decomposing during silica gel flash chromatography. What's happening and how can I prevent it?

Answer:

This is the most common failure mode encountered when purifying isocyanates. The decomposition is primarily caused by two factors related to standard silica gel:

-

Acidity: Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the decomposition and polymerization of the sensitive isocyanate group.

-

Water Content: Silica gel has a high affinity for water. Even a small amount of residual water will readily react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to the corresponding amine. This newly formed amine can then rapidly react with another molecule of your isocyanate intermediate to form a highly polar, insoluble urea derivative, leading to streaking, low recovery, and contamination of your final product.[3]

Solutions & Protocols:

Your primary goal is to create an inert environment for the chromatography. This can be achieved through column neutralization, rigorous solvent drying, or by avoiding silica gel altogether.

Solution 1: Neutralized Silica Gel Chromatography

This involves pre-treating the silica gel with a volatile base, typically triethylamine (TEA), to neutralize the acidic sites.

Step-by-Step Protocol:

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or toluene).

-

Neutralization: Add triethylamine to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of TEA.

-

Packing: Pack your column with the neutralized slurry as you normally would.

-

Eluent Preparation: Ensure your mobile phase is also treated with the same concentration of triethylamine (e.g., 1% TEA in a hexane/ethyl acetate gradient).

-

Execution: Run the chromatography as quickly as possible. The TEA in the mobile phase will maintain a neutral environment throughout the separation.

Solution 2: Use of Alternative Stationary Phases

If neutralization is insufficient, consider using a different stationary phase.

| Stationary Phase | Key Characteristics | Best For | Considerations |

| Neutral Alumina | Basic (pH ≈ 9-10) or neutral (pH ≈ 7) options available. | Compounds sensitive to acid but stable to base. | Can be more reactive than silica for some functionalities. Activity grade is important. |

| Florisil® | Magnesium silicate, weakly basic. | An alternative to alumina with different selectivity. | Fines can be an issue; pack carefully. |

| C18 Reverse-Phase | Non-polar, separates based on hydrophobicity. | Polar isocyanates. | Requires polar mobile phases (e.g., acetonitrile/water). Ensure solvents are rigorously degassed and be aware that water is a reactant. This is a higher-risk option. |

Solution 3: Non-Chromatographic Purification Methods

For particularly unstable intermediates, avoiding chromatography is often the best strategy.

-

Crystallization: If your crude product is semi-crystalline, this is the ideal method.

-

Protocol: Dissolve the crude material in a minimum amount of a suitable hot solvent (e.g., toluene, dichloromethane). Use an inert atmosphere. Allow it to cool slowly. If necessary, add a non-polar co-solvent (e.g., hexane) dropwise to induce precipitation. Collect the crystals by filtration under a blanket of nitrogen or argon.

-

-

Trituration: Effective for removing more soluble impurities.

-

Protocol: Suspend your crude solid in a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir vigorously under an inert atmosphere for 15-30 minutes. Filter the solid product and wash with a small amount of the cold solvent.

-

-

Short Path Distillation: Suitable for thermally stable, non-solid isocyanates.

Visual Workflow: Selecting a Purification Strategy

The following decision tree can help guide your choice of purification method.

Caption: Decision tree for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isocyano-benzophenone intermediates?

The high reactivity of the isocyanate group makes it susceptible to several degradation pathways, primarily initiated by nucleophiles.

-

Hydrolysis (Reaction with Water): This is the most common degradation route. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decomposes to a primary amine and carbon dioxide. This amine can then react with another molecule of the starting isocyanate to form a symmetric urea impurity.[3]

-

Reaction with Alcohols: If alcohols are present (e.g., methanol or ethanol as solvents), they will react with the isocyanate to form stable carbamate (urethane) adducts.

-

Dimerization/Trimerization: Under certain conditions (e.g., heat or catalysis by bases or acids), isocyanates can self-react to form cyclic dimers (uretdiones) or trimers (isocyanurates).[3]

Caption: Primary degradation pathway via hydrolysis.

Q2: How can I reliably monitor the purity of my unstable intermediate during the reaction and purification process?

Direct analysis is challenging due to the high reactivity. The most robust methods involve rapid derivatization followed by chromatography.

-

Infrared (IR) Spectroscopy: This is an excellent in-situ reaction monitoring tool. The isocyanate group has a very strong, sharp, and characteristic absorbance between 2250–2275 cm⁻¹ . The disappearance of your starting material's signal (e.g., an azide or amine) and the appearance of this strong -N=C=O stretch confirms formation. Its persistence or decrease during workup indicates stability or degradation.

-

High-Performance Liquid Chromatography (HPLC): Direct injection is not recommended. The standard industry and laboratory practice is to derivatize the isocyanate into a stable urea.[6][7][8]

-

Derivatization Protocol: Take a small aliquot of your crude reaction mixture or purified fraction and immediately quench it in a vial containing a solution of a derivatizing agent like 1-(2-methoxyphenyl)piperazine (MOPP) or dibutylamine (DBA) in an aprotic solvent like acetonitrile.[8][9] The resulting urea is stable and can be easily analyzed by reverse-phase HPLC with UV detection.[10][11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used if the intermediate is stable enough for the duration of the analysis. Prepare the sample in a dry, aprotic deuterated solvent (e.g., CDCl₃, CD₂Cl₂) immediately before analysis. Look for the absence of starting material signals. The ¹³C signal for the -N=C=O carbon is typically found around 120-130 ppm.

Q3: What are the absolute best practices for storing and handling these intermediates?

Strict adherence to inert and anhydrous techniques is critical.[1][12]

-

Atmosphere: Always handle and store isocyanates under a dry, inert atmosphere (Nitrogen or Argon).[2]

-

Temperature: Store solutions or neat material at low temperatures (-20°C is common) to minimize thermal degradation and self-reaction.[1] Ensure containers are properly sealed to prevent moisture condensation upon removal from the freezer.[3]

-

Solvents & Glassware: Use anhydrous solvents from a solvent purification system or freshly opened bottles over molecular sieves. All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere before use.[10]

-

Containers: Store in vials or flasks with tight-fitting septa or Teflon™-lined caps to prevent moisture ingress.[13]

By understanding the inherent reactivity of isocyano-benzophenone intermediates and implementing these troubleshooting and handling protocols, you can significantly improve their stability, leading to higher purity, better yields, and more reliable experimental outcomes.

References

- How to Enhance Isocyanate Storage and Handling Safety? - Patsnap Eureka. (2025).

- Application Notes and Protocols for the Purification of Vinyl Isocyanate - Benchchem. (2025).

- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances.

- GUIDE TO HANDLING ISOCYANATES - Safe Work Australia.

- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.

- (PDF) A laboratory comparison of analytical methods used for isocyanates - ResearchGate. (2025).

- Analysis of Isocyanates with LC-MS/MS - ASTM Digital Library.

- Isocyanates technical fact sheet | SafeWork NSW.

- Analytical Method - CDC Stacks.

- A Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds - Benchchem. (2025).

- Safety aspects of handling isocyanates in urethane foam production - IChemE.

- US4065362A - Purification of organic isocyanates - Google Patents.

- EP1575907B1 - Method for the purification of isocyanates - Google Patents.

- Determination of isocyanates in air by liquid chromatography with fluorescence detection - ACS Publications.

- MDHS25/3 Organic isocyanates in air - Laboratory method using sampling either onto 1-(2-methoxyphenyl) piperazine coated glass f - Cambridge Safety.

- Analysis of Isocyanates Using Supelco's ASSET EZ4-NCO Dry Sampler - The Analytical Scientist.

- Isocyanate Stability and precipitate formation. : r/Chempros - Reddit. (2021).

Sources

- 1. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 2. icheme.org [icheme.org]

- 3. reddit.com [reddit.com]

- 4. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 5. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cambridgesafety.co.uk [cambridgesafety.co.uk]

- 9. theanalyticalscientist.com [theanalyticalscientist.com]

- 10. epa.gov [epa.gov]

- 11. dl.astm.org [dl.astm.org]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Guide: Odor & Volatility Control in Isocyanide Synthesis

Department: Chemical Safety & Process Optimization Subject: Mitigation of Olfactory Hazards in Isocyanide (Isonitrile) Protocols Reference ID: ISO-QC-2024-05

Introduction: The "Godzilla of Scents"

Isocyanides (R-NC) are indispensable in modern multicomponent chemistry (Ugi, Passerini reactions), yet they possess a legendary, pervasive odor detectable at low parts-per-billion (ppb) levels. This guide moves beyond basic safety to provide a containment-first technical workflow. Our goal is to ensure that your chemistry remains in the flask and off your clothes.

Module 1: Engineering Controls & Physical Containment

Before a single reagent is weighed, the physical environment must be secured. Relying solely on the fume hood sash is insufficient for isocyanides.

The "Negative Pressure" Trap System

You must establish a closed-loop airflow system. Do not vent reaction vessels directly into the hood atmosphere.

Figure 1: Closed-Loop Containment Architecture

System Validation Checklist:

-

The Bleach Bubbler: Trap 2 must contain household bleach (5-10% NaOCl). Isocyanides are rapidly oxidized to isocyanates (R-NCO), which are significantly less volatile and odorous.

-

Glassware Joint Grease: Use high-vacuum silicone grease on all joints. Standard PTFE sleeves often leak enough vapor to cause odor issues.

-

Rotovap Quarantine: Never rotovap crude isocyanide solutions on a shared rotovap without a dedicated dry-ice condenser and a bleach-filled receiving flask.

Module 2: Strategic Synthesis Selection

The best way to control odor is to generate less of it. Choose your precursor and method based on volatility risks.

Table 1: Synthesis Route Volatility Profile

| Method | Precursors | Volatility Risk | Odor Control Strategy |

| Formamide Dehydration (POCl₃) | Formamide + Amine base | High (Exothermic) | Temp Control: Keep <0°C. High heat volatilizes product instantly. |

| Burgess Reagent | Formamide + Burgess Rgt | Medium | Mild Conditions: Reacts at RT; easier to contain than POCl₃. |

| Hofmann Carbylamine | Amine + CHCl₃ + Base | Extreme | Avoid: Generates dichlorocarbene; highly exothermic and hard to control. |

| "Odorless" Adducts | Isocyanide + Iodine/Halogen | Negligible | Solid State: Forms non-volatile crystals (halogen bonding). |

Advanced Protocol: The "Odorless" Isocyanide Strategy

Recent advances allow for the synthesis of high-molecular-weight or "tagged" isocyanides that have low vapor pressure.

-

Mechanism: Volatility decreases as molecular weight increases.

-

Recommendation: If the R-group allows, use Tosylmethyl Isocyanide (TosMIC) or Dodecyl Isocyanide as model substrates for optimizing reaction conditions before moving to volatile analogs.

Module 3: The Standard Protocol (POCl₃ Dehydration)

This is the industry standard. It requires strict adherence to quenching steps to prevent odor release during workup.

Figure 2: Chemical Fate & Quenching Pathways

Step-by-Step Execution:

-

Preparation: Charge flask with N-formamide and dry DCM. Cool to -5°C to 0°C (ice/salt bath).

-

Addition: Add amine base (Et₃N or Diisopropylamine). Then, add POCl₃ dropwise.

-

Critical: The reaction is exothermic.[1] If T > 10°C, isocyanide vapors will overwhelm your condenser.

-

-

Quenching (The "Kill Step"):

-

Do NOT pour reaction mixture directly into water.[2]

-

Pour the reaction mixture slowly into a stirred solution of Na₂CO₃ (aq) to neutralize the POCl₃.

-

Note: This step generates CO₂. Ensure the vessel is vented to the Bleach Trap (see Fig 1).

-

Module 4: Troubleshooting & FAQs

Q1: I have finished the reaction, but my glassware smells permanently of isocyanide. Soap doesn't work.

-

Root Cause: Isocyanides are lipophilic and bind to glass micropores; soap is ineffective.

-

Solution: You must hydrolyze the functional group.

-

Rinse glassware with 5% H₂SO₄ in Methanol or 1:10 Conc. HCl:Methanol .[3]

-

Let it soak for 2-4 hours. This converts the isocyanide back to the amine (R-NH₂) and formic acid, which are water-soluble and far less malodorous.

-

Q2: The smell is escaping the rotovap vacuum pump exhaust.

-

Root Cause: Isocyanide co-distilled with your solvent.

-

Solution:

-

Place a Bleach Trap between the pump exhaust and the room air.

-

Never rotovap to dryness if possible.

-

Use a diaphragm pump with a cold trap (-78°C) to condense the isocyanide before it hits the pump mechanism.

-

Q3: Can I use Ozone to kill the smell?

-

Advisory: While ozone effectively oxidizes isocyanides, generating high concentrations of ozone in a lab setting introduces new toxicity and explosion hazards. Stick to Acidic Methanol (liquid) and Bleach (vapor traps).

Q4: I spilled a small amount on the floor.

-

Immediate Action:

-

Evacuate non-essential personnel.

-

Do NOT wipe with paper towels immediately (this increases surface area and volatilization).

-

Pour Dilute Bleach (10%) or Dilute HCl over the spill.

-

Cover with absorbent pads. Wait 15 minutes for chemical neutralization before cleanup.

-

References

-

Organic Syntheses Procedure (Standard Protocol)

-

Odorless Isocyanide Chemistry (Adducts)

-

Microfluidic/Odorless Synthesis

-

Safety & Handling Guide

- Title: Laboratory Use of Cyanide Salts and Isocyanides Safety Guidelines.

- Source: MIT Environment, Health & Safety.

-

URL:[Link](General EHS landing page for verification of standard protocols).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis - Institute of Chemistry, SPBU [en-chem.spbu.ru]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Odorless isocyanide chemistry: an integrated microfluidic system for a multistep reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 2-Isocyano-5-chloro-2'-fluorobenzophenone in acidic media

Technical Support Center: 2-Isocyano-5-chloro-2'-fluorobenzophenone

Welcome to the dedicated technical support resource for 2-Isocyano-5-chloro-2'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive intermediate, particularly concerning its stability in acidic environments. Our goal is to provide you with not only troubleshooting solutions but also the foundational knowledge to anticipate and mitigate potential challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my starting material, 2-Isocyano-5-chloro-2'-fluorobenzophenone, when I use an acidic catalyst or an acidic mobile phase for chromatography. What is happening?

A1: The isocyano functional group (R-N≡C) is highly susceptible to acid-catalyzed hydrolysis. In the presence of acid (H⁺), the isocyanide undergoes a rapid conversion to a primary amine and formic acid.[1][2] This is the most probable cause for the loss of your starting material. The reaction is generally much faster in acidic conditions compared to neutral or basic media, where isocyanides are relatively more stable.[1][3] In fact, this acid-lability is a characteristic chemical property of the isocyanide functional group.

The primary degradation product you are likely forming is 2-amino-5-chloro-2'-fluorobenzophenone .[4][5][6]

Q2: How can I confirm that acid-catalyzed hydrolysis is the cause of my compound's degradation?

A2: To confirm hydrolysis, you should perform a forced degradation study under controlled acidic conditions and analyze the reaction mixture for the expected product, 2-amino-5-chloro-2'-fluorobenzophenone. A detailed protocol is provided below. The identity of the degradation product can be confirmed by comparing its retention time and mass spectrum with a certified reference standard of the amine.

Q3: What are the typical acidic conditions that will cause significant degradation of 2-Isocyano-5-chloro-2'-fluorobenzophenone?

A3: Even dilute mineral acids can catalyze the hydrolysis of isocyanides.[1] Exposure to acidic conditions commonly encountered in pharmaceutical development can trigger this degradation.[7][8] Be mindful of the following:

-

Reaction Workups: Quenching a reaction with an acidic aqueous solution.

-

Chromatography: Using acidic mobile phases (e.g., with formic acid or trifluoroacetic acid) for purification or analysis.

-

Formulation: Using acidic excipients in a drug product formulation.

-

Storage: Improper storage where the compound may be exposed to acidic vapors.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis of a Reaction Involving 2-Isocyano-5-chloro-2'-fluorobenzophenone

-

Symptom: Appearance of a new, more polar peak in your chromatogram with a corresponding decrease in the peak area of the starting isocyanide.

-

Probable Cause: Acid-catalyzed hydrolysis of the isocyano group to the corresponding primary amine (2-amino-5-chloro-2'-fluorobenzophenone).

-

Troubleshooting Steps:

-

Analyze the "Unexpected" Peak: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to 2-amino-5-chloro-2'-fluorobenzophenone.

-

Co-injection: If available, co-inject a sample of your reaction mixture with a reference standard of 2-amino-5-chloro-2'-fluorobenzophenone. If the peaks coincide, this confirms the identity of the degradant.

-

pH Control: Ensure your sample preparation and mobile phase are not acidic. If an acidic modifier is necessary for chromatography, keep the sample cool and minimize the time between preparation and injection.

-

Issue 2: Low Yield in a Reaction Where 2-Isocyano-5-chloro-2'-fluorobenzophenone is a Reactant

-

Symptom: The desired product is not formed in the expected yield, and a significant amount of a polar byproduct is isolated.

-

Probable Cause: If the reaction conditions are acidic, or if an acidic workup is used, the starting isocyanide may be hydrolyzing before it has a chance to react as intended.

-

Troubleshooting Steps:

-

Reaction Condition Review: Assess the pH of your reaction mixture. If acidic reagents are used, consider if a non-acidic alternative is available.

-

Workup Modification: If an acidic workup is required, perform it at a low temperature (e.g., 0 °C) to slow the rate of hydrolysis. Neutralize the mixture as quickly as possible.

-

Order of Addition: If possible, add the acid catalyst or acidic reagent last, after the other reactants have had a chance to interact with the isocyanide.

-

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade the isocyanide to confirm its degradation pathway.[7][9]

Materials:

-

2-Isocyano-5-chloro-2'-fluorobenzophenone

-

Methanol or Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

HPLC with UV and MS detectors

-

Reference standard of 2-amino-5-chloro-2'-fluorobenzophenone

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-isocyano-5-chloro-2'-fluorobenzophenone in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Treatment:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at room temperature.

-

Take aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr).

-

Before injection, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.

-

-

Analysis: Analyze the samples by a suitable stability-indicating HPLC-MS method.

-

Data Interpretation:

-

Monitor the decrease in the peak area of the parent compound.

-

Monitor the increase in the peak area of the degradation product.

-

Confirm the mass of the degradation product matches that of 2-amino-5-chloro-2'-fluorobenzophenone.

-

| Parameter | Expected Observation |

| Parent Compound Peak | Decreases over time |

| Primary Degradant Peak | Increases over time |

| Mass of Degradant | Corresponds to C₁₃H₉ClFNO |

Protocol 2: Stability-Indicating HPLC Method

Instrument: HPLC with PDA/UV and Mass Spectrometer detectors.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and MS scan

-

Injection Volume: 10 µL

Visualizations

Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed mechanism for the acid-catalyzed hydrolysis.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting stability issues.

References

- BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2 -fluorobenzophenone.

- Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone 98 784-38-3.

- MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process.

- MedchemExpress.com. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone | Midazolam Precursor.

- Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-chloro-2′-fluorobenzophenone | CAS 784-38-3.

- Allen. (n.d.). Hydrolysis of an isocyanide in the presence of an acid yields underline("primary amine and methyl amine").

- Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition?.

- ResearchGate. (n.d.). Acid-catalyzed Solvolysis of Isonitriles. I.

- Science.gov. (n.d.). forced degradation products: Topics.

- PMC. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

- PubMed. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.

- ResearchGate. (n.d.). (PDF) A laboratory comparison of analytical methods used for isocyanates.

- Benchchem. (n.d.). Degradation pathways of benzophenone derivatives under UV irradiation.

- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.

- MedCrave online. (2016). Forced Degradation Studies.

- ResearchGate. (n.d.). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity | Request PDF.

- Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cyanide.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- CDC Stacks. (n.d.). Analytical Method.

- Thermo Fisher Scientific - US. (n.d.). Analyzing Cyanide by Ion Chromatography.

- Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-5-chloro-2'-fluorobenzophenone.

- PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone.

Sources

- 1. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 2. Hydrolysis of an isocyanide in the presence of an acid yields `underline("primary amine and methyl amine")` [allen.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Amino-5-chloro-2′-fluorobenzophenone | CAS 784-38-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

2-Isocyano-5-chloro-2'-fluorobenzophenone proper disposal procedures

This guide outlines the proper disposal procedures for 2-Isocyano-5-chloro-2'-fluorobenzophenone , a specialized intermediate likely used in isocyanide-based multicomponent reactions (IMCRs) for benzodiazepine synthesis.

Executive Summary: The "Odor Event" Risk

Do not dispose of this compound directly into standard organic waste drums. The primary operational hazard of 2-Isocyano-5-chloro-2'-fluorobenzophenone is its isocyanide (isonitrile) functional group . Isocyanides possess an overpowering, repulsive odor (often described as "Godzilla-like") that is detectable at parts-per-billion levels. Placing unquenched isocyanide waste into a central waste drum can lead to fugitive emissions that may force the evacuation of the entire laboratory facility.

Immediate Action Required:

-

Isolate: Keep the material in a sealed secondary container inside a functioning fume hood.

-

Quench: You must chemically convert the isocyanide group before disposal.

-

Segregate: Post-treatment waste belongs in the Halogenated Organic stream.

Chemical Profile & Hazard Identification

| Property | Details |

| Chemical Name | 2-Isocyano-5-chloro-2'-fluorobenzophenone |

| Parent Compound | Derived from 2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3) |

| Functional Groups | Isocyanide (-N≡C), Ketone, Aryl Chloride, Aryl Fluoride |

| Primary Hazard | Extreme Odor / Respiratory Irritant. Isocyanides are potent olfactory insults. |

| Secondary Hazard | Toxicity. Likely harmful if swallowed/inhaled (based on benzophenone/isocyanide class).[1] |

| Reactivity | Acid Sensitive. Hydrolyzes rapidly in acidic media (the key to disposal). Stable in base. |

Pre-Disposal Treatment: Chemical Quenching Protocol

As a Senior Scientist, you are responsible for neutralizing the reactive hazard at the point of generation. The following protocol utilizes acid hydrolysis to convert the vile isocyanide into a less odorous formamide or amine derivative.

Mechanism:

Step-by-Step Quenching Procedure

Location: Fume Hood (Sash lowered). PPE: Butyl rubber or double nitrile gloves, lab coat, safety goggles.

-

Preparation:

-

Dissolve the waste material (solid or solution) in a minimal amount of non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone).

-

Note: Avoid using water directly as the compound is likely lipophilic.

-

-

Acid Hydrolysis:

-

Slowly add 20% Hydrochloric Acid (HCl) or Glacial Acetic Acid to the solution.

-

Ratio: Use approximately 10 mL of acid per gram of isocyanide residue.

-

Observation: You may observe mild heat generation.

-

-

Reaction Time:

-

Stir the mixture at room temperature for 1–2 hours .

-

Optional: For stubborn residues, gentle warming (40°C) accelerates hydrolysis, but ensure the condenser is active to trap vapors.

-

-

Verification (The "Waft" Test):

-

After 2 hours, carefully waft the air above the beaker toward your nose (do not inhale directly).

-

Success: The sharp, acrid "isocyanide" smell should be replaced by the solvent smell or a faint almond-like odor (formamide).

-

Failure: If the sharp stench persists, add more acid and stir overnight.

-

Waste Segregation & Packaging

Once the quenching reaction is complete, the mixture is chemically stable but still constitutes hazardous chemical waste.

| Waste Stream | Halogenated Organic Waste |

| Why? | The molecule contains Chlorine and Fluorine atoms.[2] Incineration of halogenated organics requires specific scrubbers to prevent dioxin/acid gas formation. |

| Container | HDPE or Glass carboy (Amber preferred). |

| Labeling | Label as: "Halogenated Solvent Waste with Trace Acid (Quenched Isocyanide Derivatives)." |

| pH Check | If the quenching solution is highly acidic (pH < 2), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the main drum, unless your facility allows acidic organic waste. |

Spill Response (Isocyanide Specific)

If a vial of 2-Isocyano-5-chloro-2'-fluorobenzophenone breaks outside the hood:

-

Evacuate: Clear the immediate area. The smell will be instant and overwhelming.

-

Ventilate: Maximize lab air exchange (purge mode).

-

Decontaminate:

-

Do NOT use water alone.

-

Prepare a solution of 5% dilute HCl in Methanol (or a commercial spill kit designed for organic bases).

-

Soak paper towels in the decontamination solution and lay them over the spill. Allow to sit for 30 minutes to hydrolyze the isocyanide in situ.

-

Collect debris into a sealable bag (Ziploc type), then place that bag inside a secondary waste container.

-

Operational Workflow Diagram

Figure 1: Decision matrix for the safe neutralization and disposal of isocyanide intermediates.

References

- Ugi, I. (1962). The Isocyanides. Academic Press. (Foundational text on isocyanide reactivity and hydrolysis).

-

Organic Syntheses. (2004). Preparation of Isocyanides and their Hydrolysis. Org. Synth. Coll. Vol. 10, p. 535. Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

PubChem. (2024). Compound Summary: 2-Amino-5-chloro-2'-fluorobenzophenone (Parent Compound).[3][4][5][6][7][8][9] National Library of Medicine. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04444C [pubs.rsc.org]

- 3. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caming.com [caming.com]

- 5. 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 [sigmaaldrich.com]

- 6. 2-氨基-5-氯-2′-氟二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 784-38-3|(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.